

# Application Notes and Protocols: Viscosity Measurements Using Coumarin 153

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## Compound of Interest

Compound Name: MS-153

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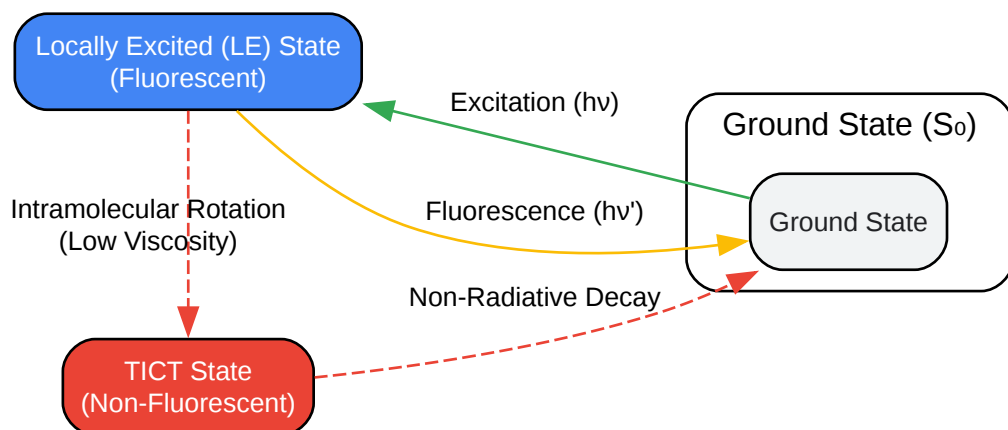
## Introduction

Coumarin 153 is a highly sensitive fluorescent probe widely employed as a "molecular rotor" for quantifying microviscosity in various environments, from simple solvents to complex biological systems. Its fluorescence properties, particularly its fluorescence lifetime and quantum yield, are exquisitely dependent on the rotational freedom of its molecular structure. In environments with low viscosity, the molecule can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. Conversely, in more viscous environments, this rotation is hindered, resulting in a significant increase in fluorescence intensity and lifetime. This principle, known as Twisted Intramolecular Charge Transfer (TICT), makes Coumarin 153 an invaluable tool for probing the viscosity of solutions, cell membranes, and the cytoplasm, which is critical in numerous biological processes and drug delivery studies.<sup>[1]</sup>

## Principle of Viscosity Sensing: The TICT Mechanism

The viscosity-sensing capability of Coumarin 153 is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. Upon photoexcitation, the molecule transitions from the ground state ( $S_0$ ) to a locally excited (LE) state. In low-viscosity media, the julolidine group of Coumarin 153 can rotate freely. This rotation leads to the formation of a non-fluorescent, charge-separated TICT state, providing a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence. However, in a viscous environment, this intramolecular rotation is restricted. The molecule is consequently forced to relax from the LE

state via a radiative pathway, resulting in strong fluorescence emission. The degree of this restriction is directly proportional to the viscosity of the surrounding medium.



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Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism in Coumarin 153.

## Data Presentation: Photophysical Properties of Coumarin 153 vs. Viscosity

The relationship between the fluorescence quantum yield ( $\Phi$ ) or fluorescence lifetime ( $\tau$ ) of a molecular rotor like Coumarin 153 and the viscosity ( $\eta$ ) of the medium can be described by the Förster-Hoffmann equation:

$$\log(\Phi) = C + x * \log(\eta) \text{ or } \log(\tau) = C' + x' * \log(\eta)$$

where C and C' are constants, and x and x' are sensitivity parameters specific to the molecular rotor.<sup>[2][3][4][5]</sup> A log-log plot of fluorescence lifetime or intensity against viscosity should yield a linear relationship, which can be used to create a calibration curve for viscosity measurements.

Solvent	Viscosity ( $\eta$ ) at 298 K (cP)	Fluorescence Quantum Yield ( $\Phi$ )	Fluorescence Lifetime ( $\tau$ ) (ns)
Cyclohexane	0.98	0.90[6]	~5.0
Acetonitrile	0.37	0.12[7]	< 1[7]
Ethanol	1.20	0.42[8]	4.0[8]
Methanol	0.55	0.42[8]	4.0[8]
Glycerol	934	0.23 (at 80°C)[7]	1.6 (at 80°C)[7]
Water	0.89	0.10[6]	~2.0

Note: The presented data is compiled from various sources and experimental conditions may vary. It is highly recommended to generate a specific calibration curve for each experimental setup and batch of Coumarin 153.

## Experimental Protocols

### Protocol 1: Bulk Viscosity Measurement using Fluorescence Lifetime

This protocol describes the measurement of the viscosity of a bulk solution using Time-Correlated Single Photon Counting (TCSPC).

Materials:

- Coumarin 153 (laser grade)
- Solvents of known viscosity for calibration (e.g., ethanol-glycerol mixtures)
- Sample of unknown viscosity
- TCSPC system with a suitable excitation source (e.g., pulsed laser diode at ~405 nm or a Ti:Sapphire laser) and detector
- Fluorometer cuvettes

- Volumetric flasks and pipettes

#### Procedure:

- Preparation of Stock Solution: Prepare a stock solution of Coumarin 153 in a suitable solvent (e.g., ethanol) at a concentration of ~1 mM. Protect the solution from light.
- Preparation of Calibration Standards:
  - Prepare a series of solutions with varying viscosities by mixing two miscible solvents with different viscosities (e.g., ethanol and glycerol) in different ratios.
  - Measure the viscosity of each standard solution using a calibrated viscometer.
  - Add a small aliquot of the Coumarin 153 stock solution to each calibration standard to achieve a final concentration in the low micromolar range (e.g., 1-10  $\mu$ M). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Preparation of the Unknown Sample: Prepare the sample with unknown viscosity containing Coumarin 153 at the same concentration as the calibration standards.
- TCSPC Measurement:
  - Set up the TCSPC system. The excitation wavelength should be around the absorption maximum of Coumarin 153 (~420 nm). Collect the fluorescence decay at the emission maximum (~540 nm).
  - Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).<sup>[6]</sup>
  - Measure the fluorescence decay profiles for each calibration standard and the unknown sample. Collect enough counts in the peak channel (e.g., >10,000) to ensure good statistics.
- Data Analysis:
  - Fit the fluorescence decay curves using a multi-exponential decay model, reconvolved with the IRF.

- Determine the average fluorescence lifetime ( $\tau$ ) for each sample.
- Create a calibration curve by plotting the logarithm of the average fluorescence lifetime ( $\log(\tau)$ ) against the logarithm of the known viscosity ( $\log(\eta)$ ) for the calibration standards.
- Use the linear fit of the calibration curve and the measured fluorescence lifetime of the unknown sample to determine its viscosity.[\[9\]](#)[\[10\]](#)

## Protocol 2: Cellular Viscosity Imaging using Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol outlines the steps for imaging viscosity changes within living cells.

### Materials:

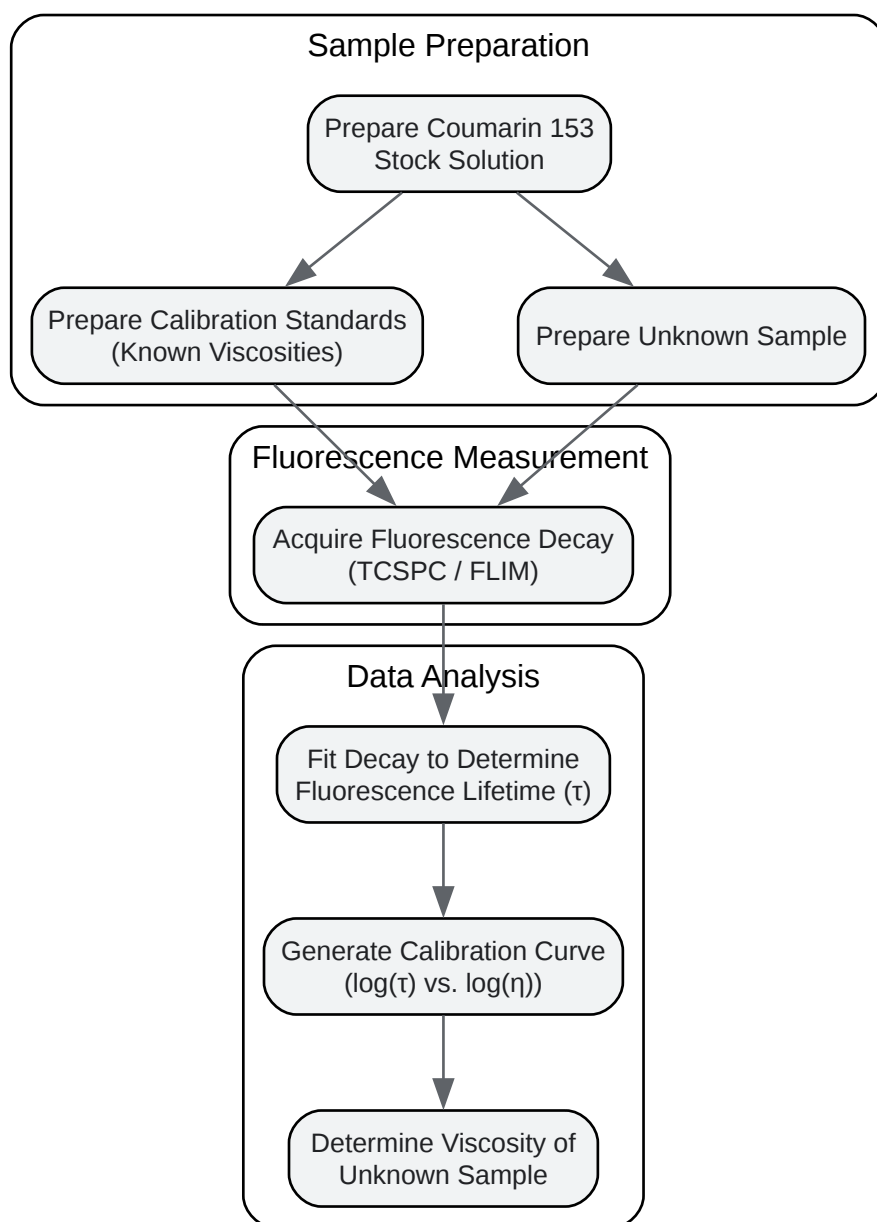
- Coumarin 153
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging chamber or dish
- Confocal microscope equipped with a FLIM module (e.g., TCSPC-based FLIM)
- Cell line of interest

### Procedure:

- Cell Culture: Culture the cells of interest in a suitable live-cell imaging dish to the desired confluency.
- Probe Loading:
  - Prepare a working solution of Coumarin 153 in cell culture medium. The final concentration typically ranges from 1 to 10  $\mu\text{M}$ . It is advisable to first dissolve Coumarin 153 in a small amount of DMSO before diluting it in the medium.

- Incubate the cells with the Coumarin 153-containing medium for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.
- Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.
- Imaging:
  - Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
  - Place the imaging dish on the stage of the confocal microscope equipped with a FLIM system.
  - Excite the Coumarin 153 with a pulsed laser at a wavelength near its absorption maximum (e.g., 405 nm or 440 nm).
  - Collect the fluorescence emission using a bandpass filter centered around 540 nm.
  - Acquire FLIM images. Ensure that the photon counting rate is within the linear range of the detector to avoid pulse pile-up.
- Data Analysis:
  - Analyze the FLIM data using appropriate software to generate a map of the fluorescence lifetime for each pixel in the image.
  - Use a pre-determined calibration curve (generated using Protocol 1 with solvents of known viscosity) to convert the fluorescence lifetime values into viscosity maps of the cells.

## Mandatory Visualizations



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Caption: Experimental workflow for viscosity measurement using Coumarin 153.



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Caption: Logical relationship between viscosity and fluorescence of Coumarin 153.

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